molecular formula C11H14ClN3O2 B1303303 Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate CAS No. 339276-34-5

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Cat. No.: B1303303
CAS No.: 339276-34-5
M. Wt: 255.7 g/mol
InChI Key: HPDABTZAYLFFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is intrinsically linked to the broader discovery and understanding of pyridazine and piperidine chemistry. The pyridazine heterocycle was first synthesized in the course of Emil Fischer's classic investigation on the Fischer indole synthesis, where he prepared the first pyridazine via the condensation of phenylhydrazine and levulinic acid. This groundbreaking work established the foundation for subsequent developments in pyridazine chemistry. The parent pyridazine heterocycle was later prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, providing a more efficient synthetic route to this otherwise esoteric compound.

The piperidine component of the target compound traces its origins to even earlier chemical investigations. Thomas Anderson, a Scottish scientist, conducted seminal work in 1849 when he examined the contents of oil obtained through high-temperature heating of animal bones. Among the various substances he identified, Anderson separated a colorless liquid with an unpleasant odor, from which he later isolated pure pyridine in 1851. This discovery laid the groundwork for understanding six-membered nitrogen-containing heterocycles, including the subsequent development of piperidine derivatives. The chemical structure of pyridine was determined decades after its discovery through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who suggested that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The specific compound this compound was first documented in chemical databases in 2005, reflecting the modern era of combinatorial chemistry and pharmaceutical research. Its creation represents the convergence of historical heterocyclic chemistry knowledge with contemporary synthetic methodologies designed to produce compounds with specific biological targets in mind.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its incorporation of multiple nitrogen-containing ring systems. The pyridazine moiety, characterized by two adjacent nitrogen atoms in a six-membered aromatic ring, provides unique physicochemical properties that distinguish it from other diazine isomers such as pyrimidine and pyrazine. These properties include altered electronic distribution, distinct hydrogen bonding patterns, and modified lipophilicity profiles that can significantly impact biological activity.

The pyridazine heterocycle is endowed with unique physicochemical properties that render it an attractive structural element for drug design. It has been advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety. The physicochemical properties inherent to pyridazine and its fused homologues distinguish it from other azines in a fashion that can be advantageous when deployed judiciously, making a compelling case for broader application as a privileged structural element in drug design.

The piperidine component contributes additional structural complexity and potential for biological interaction. Piperidine derivatives are well-established in medicinal chemistry for their ability to serve as bioisosteres of other cyclic systems while providing favorable pharmacokinetic properties. The carboxylate ester functionality further enhances the compound's versatility by providing sites for potential metabolic transformation and molecular recognition.

Contemporary synthetic strategies for pyridazine derivatives often involve condensation reactions of 1,4-diketones or 4-ketoacids with hydrazines, representing improved methodologies compared to historical approaches. These modern synthetic routes enable the preparation of diverse pyridazine derivatives with varied substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound serves multiple roles spanning from pharmaceutical intermediate to research tool compound. The compound's presence in commercial chemical catalogs indicates its utility in various research applications, with suppliers offering high-purity material for laboratory investigations. Its physical properties, including a solid state at room temperature and a density of 1.29 grams per cubic centimeter, make it suitable for various experimental conditions and formulations.

Recent research has demonstrated the potential of pyridazine-containing compounds in diverse therapeutic areas. Studies have explored pyridazine derivatives as anticancer agents targeting cyclin-dependent kinase 2, with researchers synthesizing and evaluating series of 3,6-disubstituted pyridazines for their biological activity. These investigations reveal that strategic substitution of pyridazine rings can lead to compounds with significant biological activity, validating the continued interest in this heterocyclic system.

The compound also finds application in chemical biology research, where its unique structural features make it valuable for studying protein-ligand interactions and developing chemical probes. The presence of both aromatic and aliphatic nitrogen atoms provides multiple sites for potential hydrogen bonding and electrostatic interactions with biological targets. The ester functionality offers opportunities for prodrug strategies or metabolic stability modifications.

Patent literature reveals the inclusion of related pyridazine-piperidine compounds in pharmaceutical research, particularly in the development of treatments for psychiatric and neurological conditions. These applications highlight the broader therapeutic potential of the structural class to which this compound belongs.

Overview of Pyridazine-Containing Structures

Pyridazine-containing structures represent a diverse and pharmacologically significant class of heterocyclic compounds. The pyridazine ring system, characterized by its 1,2-diazine structure, appears in various approved therapeutic agents, though its representation remains limited compared to other heterocycles. Currently, only three drugs containing pyridazine that have been approved by health authorities worldwide include the monoamine oxidase inhibitor minaprine, the gonadotropin-releasing hormone receptor antagonist relugolix, and the tyrosine kinase 2 allosteric inhibitor deucravacitinib.

The structural diversity within pyridazine-containing compounds extends beyond simple pyridazine rings to include fused systems and derivatives. Phthalazine, a closely related heterocycle, appears in antihypertensive agents such as hydralazine and dihydralazine. Pyridazine-3-one derivatives constitute another important structural class, represented by compounds such as azelastine for allergic rhinitis and tepotinib for non-small cell lung cancer.

Table 1: Representative Pyridazine-Containing Pharmaceutical Compounds

Compound Pyridazine Element Therapeutic Application Approval Status
Minaprine 3-aminopyridazine Monoamine oxidase inhibition Approved 1972, withdrawn 1996
Relugolix 3-aminopyridazine Gonadotropin-releasing hormone receptor antagonism Food and Drug Administration approved December 2020
Deucravacitinib 3-aminopyridazine Tyrosine kinase 2 allosteric inhibition Food and Drug Administration approved September 2022
Hydralazine Phthalazine Antihypertensive agent Food and Drug Administration approved January 1953
Azelastine Pyridazine-3-one Allergic rhinitis treatment Food and Drug Administration approved 2008

The synthetic accessibility of pyridazine derivatives has improved significantly with the development of modern synthetic methodologies. Researchers have established convenient strategies for accessing versatile pyridazine derivatives that allow variation of substituents at multiple positions of the heterocyclic ring. These methodologies involve key reactions such as Diaza-Wittig reactions and cyclization processes that enable the construction of complex fused pyridazine systems.

Recent synthetic work has focused on developing novel fused pyridazines starting from 1,3-diketones and employing various cyclization methods to create previously unknown biheterocyclic compounds. These synthetic advances have opened new avenues for exploring the chemical space around pyridazine-containing structures and discovering compounds with improved biological properties.

The chemical space occupied by pyridazine derivatives continues to expand through combinatorial chemistry approaches and structure-based drug design. Researchers have utilized computational methods to predict the properties of pyridazine derivatives and guide synthetic efforts toward compounds with desired biological activities. The integration of traditional synthetic chemistry with modern computational tools has accelerated the discovery and optimization of pyridazine-containing compounds for various therapeutic applications.

Properties

IUPAC Name

methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-6-15(7-5-8)10-3-2-9(12)13-14-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDABTZAYLFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377201
Record name Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339276-34-5
Record name Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of the Piperidine Intermediate

The piperidine ring is functionalized with a carboxylic acid group at the 4-position and a pyridazine moiety at the 1-position. This step may involve:

  • Nucleophilic substitution reactions between 6-chloropyridazine and a piperidine derivative.
  • Use of a base (e.g., potassium carbonate) to facilitate the reaction.

Step 2: Esterification

The carboxylic acid group on the piperidine intermediate is converted to a methyl ester:

  • The acid is treated with methanol in the presence of an acid catalyst like sulfuric acid.
  • Alternatively, methylating agents such as methyl iodide can be used in basic conditions.

Optimized Reaction Parameters

To achieve high yields and purity, the following parameters are optimized:

Parameter Optimal Range
Solvent Dichloromethane, ethanol, or DMF
Temperature 50–80°C
Catalyst Sulfuric acid or Lewis acids
Reaction Time 6–12 hours

Purification

After synthesis, the product is purified using techniques such as:

  • Recrystallization : Typically from ethanol or methanol.
  • Column Chromatography : Using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate).
  • Drying : Final drying under reduced pressure to remove residual solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of novel chemical entities that may exhibit desirable properties.

Biology

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies have shown that derivatives of piperidine compounds can inhibit the uptake of neurotransmitters such as gamma-aminobutyric acid (GABA), suggesting possible neuropharmacological applications.

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that similar piperidine derivatives exhibited significant inhibition against certain cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases, particularly inflammatory conditions. Its structure suggests that it may interact with specific molecular targets involved in inflammatory pathways.

Case Study : In a recent study, this compound was evaluated for its anti-inflammatory effects, showing promise as a candidate for drug development aimed at reducing inflammation in animal models .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science, where it can serve as a precursor for advanced materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate

  • Molecular Formula : C₁₂H₁₆ClN₃O₂
  • Molecular Weight : 269.73 g/mol
  • CAS Number : 252263-47-1
  • Physical Properties :
    • Melting Point: 55–60°C
    • Boiling Point: 444.9°C (predicted)
    • Density: 1.259 g/cm³ (predicted)
    • pKa: 3.01 (predicted)

Comparison :

  • The ethyl ester variant features a longer alkyl chain (ethyl vs. This structural difference may enhance membrane permeability but reduce aqueous solubility compared to the methyl ester.
  • The higher molecular weight (269.73 vs. 202.60) suggests differences in pharmacokinetics, such as metabolic stability or clearance rates.
  • Industrial availability: Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is produced in bulk (25 kg/drum) at 99% purity, indicating its utility in large-scale applications .

EN300-1221593 (C₁₁H₁₄ClN₃O₂)

  • Molecular Weight : 255.71 g/mol
  • CAS Number : 339276-34-5
    Comparison :
  • Its higher molecular weight (255.71 vs. 202.60) could influence solubility and diffusion rates in biological systems.

Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate

  • CAS Number: Not explicitly provided, but structurally distinct due to a 2-phenylethyl and propanoylphenyl substituent . Comparison:
  • The bulky aromatic substituents likely increase steric hindrance, reducing conformational flexibility compared to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. This could impact binding affinity in drug-receptor interactions.

Physicochemical and Application Differences

Property This compound Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate EN300-1221593
Molecular Weight (g/mol) 202.60 269.73 255.71
Alkyl Group Methyl Ethyl N/A
Melting Point Not reported 55–60°C Not reported
Boiling Point Not reported 444.9°C (predicted) Not reported
Industrial Availability Discontinued Available (99% purity, 25 kg/drum) Not reported

Key Observations :

Alkyl Chain Impact: Ethyl derivatives generally exhibit higher lipophilicity, favoring nonpolar environments (e.g., lipid membranes), whereas methyl esters may perform better in aqueous systems.

Synthesis and Stability : The discontinuation of this compound contrasts with the commercial production of its ethyl analog, suggesting that ester chain length influences synthetic feasibility or demand in downstream applications.

Biological Relevance : Substitutions on the piperidine ring (e.g., chloropyridazine vs. phenylethyl groups) dictate target selectivity. Chloropyridazine moieties are often associated with kinase inhibition or antimicrobial activity, while phenylethyl groups may modulate CNS targets .

Research and Industrial Implications

  • Drug Design : The methyl ester’s compact structure may favor CNS penetration, while the ethyl analog’s lipophilicity could enhance prolonged activity in peripheral tissues.
  • Industrial Preference : Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate’s availability underscores its role as a versatile intermediate in scalable synthesis pipelines .

Biological Activity

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by its molecular formula C11H14ClN3O2C_{11}H_{14}ClN_{3}O_{2} and features both a piperidine and a pyridazine ring. The synthesis typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved through reactions involving hydrazine derivatives with chlorinated compounds.
  • Substitution Reaction : Chlorine is introduced into the pyridazine ring using agents like thionyl chloride.
  • Formation of the Piperidine Ring : Cyclization reactions with suitable amine precursors lead to the piperidine structure.
  • Esterification : The final step involves esterification with methanol under acidic conditions to yield the methyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary assays reveal that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition have been reported, showing promising anti-inflammatory activity comparable to established drugs like celecoxib .

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity.
  • Influence on Signaling Pathways : It appears to affect various signaling pathways, potentially leading to changes in gene expression related to inflammation and cancer progression .

Comparative Analysis

When compared with similar compounds such as Methyl 1-(6-bromopyridazin-3-yl)piperidine-4-carboxylate and Methyl 1-(6-fluoropyridazin-3-yl)piperidine-4-carboxylate, this compound exhibits unique properties attributed to the chlorine substitution on the pyridazine ring. This substitution influences both its chemical reactivity and biological activity, making it distinct from its analogs .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Screening : A study conducted on various derivatives showed that certain modifications significantly enhanced antimicrobial efficacy against resistant strains of bacteria.
  • Cancer Cell Line Studies : In vitro experiments using different cancer cell lines revealed that the compound could reduce cell viability and induce apoptosis through caspase activation pathways .
  • Inflammation Models : Animal models using carrageenan-induced paw edema demonstrated that this compound could effectively reduce inflammation, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Cross-validate computational models (DFT or MD simulations) with experimental data by: (i) Re-examining solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR) . (ii) Testing tautomeric or conformational equilibria via variable-temperature NMR. (iii) Using 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks, as demonstrated in for structurally similar piperidine derivatives .

Q. How should one design a stability study to evaluate the compound’s susceptibility to hydrolytic degradation under different pH conditions?

  • Methodological Answer : (i) Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. (ii) Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC ( ) or LC-MS to quantify degradation products . (iii) Compare kinetic degradation rates (pseudo-first-order models) to identify pH-sensitive functional groups (e.g., ester or amide bonds).

Q. What mechanistic insights can be gained from studying substituent effects on the pyridazine ring’s reactivity?

  • Methodological Answer : Systematic substitution of the 6-chloro group (e.g., with methyl, amino, or fluoro groups) can reveal electronic and steric influences on nucleophilic aromatic substitution. shows how chloro and methyl substituents alter pyridine derivatives’ melting points and solubility, which can guide synthetic modifications . Computational electrostatic potential maps (ESP) further elucidate charge distribution effects on reaction pathways.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point or spectral data across literature sources?

  • Methodological Answer : (i) Verify purity via independent methods (e.g., elemental analysis, HPLC). (ii) Replicate synthesis using protocols from conflicting studies (e.g., vs. 9) to identify procedural variables . (iii) Consult crystallography data (if available) to confirm polymorphic forms, as seen in ’s mp variations for related compounds .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing this compound’s biological activity, given its structural features?

  • Methodological Answer : Prioritize assays based on its piperidine-pyridazine scaffold: (i) Enzyme inhibition assays (e.g., kinases, phosphatases) using fluorescence-based substrates. (ii) Cellular uptake studies with radiolabeled analogs (³H or ¹⁴C isotopes) to assess membrane permeability. (iii) Toxicity screening in hepatocyte models (e.g., CYP450 inhibition potential, as in ’s metabolic profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.